molecular formula C8H16O B13278696 2-Ethyl-2-methylpentanal CAS No. 56964-62-6

2-Ethyl-2-methylpentanal

Cat. No.: B13278696
CAS No.: 56964-62-6
M. Wt: 128.21 g/mol
InChI Key: XWODDVVXQUHRJR-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylpentanal is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-methylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-6-8(3,5-2)7-9/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWODDVVXQUHRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601995
Record name 2-Ethyl-2-methylpentanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56964-62-6
Record name 2-Ethyl-2-methylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Branched Aldehydes in Organic Synthesis

Branched aldehydes, particularly α,α-disubstituted aldehydes like 2-ethyl-2-methylpentanal, are a significant class of organic compounds that serve as versatile intermediates in organic synthesis. mdpi.comresearchgate.net Their structure, featuring a quaternary carbon atom adjacent to the aldehyde group, presents unique challenges and opportunities in chemical reactions. These compounds are crucial building blocks for the synthesis of complex molecules, including natural products and bioactive substances that possess tetrasubstituted carbon stereocenters. mdpi.com

The synthesis of these sterically hindered aldehydes can be challenging. researchgate.net However, various methods have been developed, including the dialkylation of nucleophilic β-alanine equivalents, which offers an operationally convenient and high-atom-economy route. researchgate.net The reactivity of branched aldehydes is characterized by the aldehyde functional group, which readily participates in nucleophilic addition and oxidation reactions. The steric hindrance provided by the α-substituents influences their reactivity and selectivity in these transformations.

In the realm of asymmetric synthesis, the α-functionalization of branched aldehydes is a topic of great interest. mdpi.comnih.gov Catalyst-controlled enantioselective reactions allow for the introduction of new functional groups at the α-position, leading to the formation of chiral molecules with high stereocontrol. mdpi.comresearchgate.net Organocatalytic and metal-catalyzed approaches have been successfully employed for the asymmetric α-allylation, amination, and other functionalizations of branched aldehydes, yielding products with quaternary carbon stereocenters in good yields and high enantioselectivities. researchgate.netorganic-chemistry.orgrsc.org

The hydroformylation of alkenes is another important industrial process that can lead to the formation of branched aldehydes. While the hydroformylation of terminal alkyl alkenes typically favors the linear aldehyde, the development of catalysts that selectively produce branched aldehydes is an active area of research due to the demand for these products in various applications. scispace.com

Overview of Research Areas Pertaining to 2 Ethyl 2 Methylpentanal Analogs

Direct Synthetic Routes

Direct synthesis of this compound can be achieved through several key organic reactions. These methods involve the construction of the target molecule from simpler precursors.

Aldol (B89426) Condensation Approaches to this compound Synthesis

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The synthesis of α,β-unsaturated aldehydes through aldol condensation involves the base-catalyzed reaction of an aldehyde or ketone to form an enolate, which then acts as a nucleophile attacking the carbonyl carbon of a second aldehyde molecule. This is followed by dehydration to yield the unsaturated product.

While direct synthesis of this compound via a single aldol condensation is not straightforward due to its specific di-substitution at the alpha position, related structures can be synthesized using this method. For instance, the cross-aldol condensation of 2-methylpentanal (B94375) with propanal has been investigated to form 2,4-dimethylhept-2-enal. sigmaaldrich.com The self-aldol condensation of propanal is a key step in producing 2-methylpentenal. iitm.ac.inresearchgate.net This reaction can be catalyzed by various solid base catalysts, such as hydrotalcites, leading to high conversion and selectivity under solvent-free conditions. iitm.ac.inresearchgate.net Further reaction of 2-methylpentenal could potentially lead to more complex aldehydes.

Hydrogenation of Unsaturated Precursors to this compound

The hydrogenation of an appropriate unsaturated precursor is a viable route to obtain this compound. The logical precursor would be 2-ethyl-2-methylpent-2-enal. The selective hydrogenation of the carbon-carbon double bond in an α,β-unsaturated aldehyde without reducing the aldehyde group is a well-established transformation.

For example, the hydrogenation of 2-methyl-2-pentenal can yield 2-methylpentanal. ou.edu This process can be carried out using various catalytic systems. Similarly, 2-ethylhexanal (B89479) is produced by the hydrogenation of 2-ethylhexenal. acs.orgresearchgate.net These examples suggest that this compound could be synthesized by the selective hydrogenation of 2-ethyl-2-methylpent-2-enal.

Table 1: Examples of Aldehyde Hydrogenation

Unsaturated Precursor Hydrogenated Product Catalyst System Reference
2-Methyl-2-pentenal 2-Methylpentanal Not specified ou.edu
2-Ethylhexenal 2-Ethylhexanal Pd/Na/SiO2 or Cu/Zn researchgate.net
2-Ethylhexenal 2-Ethylhexanal Rhodium complex acs.org

Oxidative Synthesis from Corresponding Alcohols

The oxidation of a primary alcohol is a classic method for the synthesis of aldehydes. The corresponding primary alcohol for this compound is 2-Ethyl-2-methylpentan-1-ol.

The oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent further oxidation to a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this purpose. evitachem.com While the direct oxidation of 2-Ethyl-2-methylpentan-1-ol to this compound is not explicitly detailed in the provided search results, the general principle of oxidizing primary alcohols to aldehydes is a well-established synthetic strategy. evitachem.com For instance, other C8 alcohols like octanol (B41247) are converted to octanal (B89490) using gas-phase technology with high selectivity. kremschem.com

Indirect Formation and Derivatization Pathways

Indirect routes to this compound involve the formation of related structures that can be subsequently converted to the target aldehyde or the generation of the aldehyde from complex industrial feedstocks.

Generation via Rearrangement Reactions (e.g., Pinacol Rearrangements to Related Aldehydes)

The Pinacol rearrangement is a reaction that converts a 1,2-diol to a ketone or an aldehyde under acidic conditions. organicchemistrytutor.commychemblog.comfiveable.mewikipedia.org The reaction proceeds through a carbocation intermediate, and the migration of an alkyl or aryl group leads to the formation of the carbonyl compound. organicchemistrytutor.commychemblog.com The choice of the migrating group is determined by its ability to stabilize the positive charge. mychemblog.com

While a direct synthesis of this compound via a standard Pinacol rearrangement is not explicitly described, the rearrangement of a suitably substituted vicinal diol could theoretically yield this aldehyde. For this to occur, the diol would need to be structured in a way that the migration of a specific alkyl group results in the formation of the this compound carbon skeleton. The migratory aptitude of different groups (H > Phenyl > Alkyl) is a key factor in predicting the product of such a rearrangement. organicchemistrytutor.com

Preparation from Specific Industrial Feedstocks (e.g., Aldol Condensation of Propanal)

The industrial synthesis of C8 aldehydes often starts from smaller molecules like propylene (B89431). acs.orgresearchgate.net A key process involves the hydroformylation of propylene to produce butanal. acs.org This butanal can then undergo a base-catalyzed aldol condensation to form 2-ethylhexenal, which is subsequently hydrogenated to 2-ethylhexanal and then to 2-ethylhexanol. acs.orgresearchgate.netiitm.ac.in

Table 2: Industrial Aldehyde Synthesis from Propanal

Reactant Key Intermediate Final Product (Example) Catalysts Reference
Propanal 2-Methyl-2-pentenal 2-Methylpentanal CexZr1-xO2 ou.edu
Propanal 2-Methyl-2-pentenal 2-Methyl-pent-2-enal Hydrotalcite researchgate.net

Reactivity and Reaction Mechanisms of 2 Ethyl 2 Methylpentanal

Fundamental Transformations of the Aldehyde Functional Group

The aldehyde group in 2-ethyl-2-methylpentanal is the primary site of its chemical reactivity, undergoing several key transformations.

Oxidation Reactions to 2-Ethyl-2-methylpentanoic Acid

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-ethyl-2-methylpentanoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. The general reaction involves the conversion of the -CHO group to a -COOH group.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO4)

Chromium trioxide (CrO3) in the presence of an acid (Jones reagent)

Tollens' reagent ([Ag(NH3)2]+)

Benedict's solution (copper(II) citrate)

The choice of reagent depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Reduction Reactions to 2-Ethyl-2-methylpentanol

The aldehyde group can be reduced to a primary alcohol, 2-ethyl-2-methylpentanol. This is a fundamental transformation in organic synthesis.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH4)

Lithium aluminum hydride (LiAlH4)

Catalytic hydrogenation (e.g., H2 with a metal catalyst like Pd, Pt, or Ni)

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it does not typically reduce other functional groups like esters or carboxylic acids. Lithium aluminum hydride is a much stronger reducing agent and will reduce most carbonyl-containing functional groups.

Reductive Amination with Nitrogenous Compounds

This compound can react with nitrogenous compounds, such as primary or secondary amines, in a process called reductive amination. This reaction proceeds in two main steps: the formation of an imine or enamine intermediate, followed by its reduction to form a new amine.

The initial reaction between this compound and an amine, like aniline (B41778), forms an imine. rsc.org This reaction is typically carried out in the presence of a dehydrating agent, such as 4Å molecular sieves, to drive the equilibrium towards the imine product. rsc.org The resulting imine can then be reduced in situ or in a separate step using a reducing agent like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation to yield the corresponding amine.

For example, the reaction of this compound with aniline would first produce N-(2-ethyl-2-methylpentylidene)aniline, which can then be reduced to N-(2-ethyl-2-methylpentyl)aniline.

Hemiacetal and Acetal Formation Mechanisms

In the presence of alcohols, this compound can form hemiacetals and subsequently acetals. This reaction is acid-catalyzed.

The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Deprotonation of this intermediate yields a hemiacetal.

Under acidic conditions and with an excess of the alcohol, the hemiacetal can undergo further reaction. The hydroxyl group of the hemiacetal is protonated, and a molecule of water is eliminated, forming a resonance-stabilized carbocation. A second molecule of the alcohol then attacks this carbocation, and subsequent deprotonation leads to the formation of an acetal. The formation of acetals is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.

Carbon-Carbon Bond Forming Reactions

The presence of α-hydrogens in many aldehydes allows them to participate in a variety of carbon-carbon bond-forming reactions. However, this compound lacks α-hydrogens, which significantly influences its reactivity in this regard.

Self- and Cross-Aldol Condensation Reactions of this compound

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that typically involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, followed by dehydration to give a conjugated enone.

A key requirement for a standard aldol reaction is the presence of at least one α-hydrogen on one of the carbonyl partners, which can be deprotonated to form an enolate ion. Since this compound does not have any α-hydrogens, it cannot form an enolate and therefore cannot undergo a self-aldol condensation reaction.

However, this compound can participate in crossed-aldol reactions as the "acceptor" molecule. In a crossed-aldol reaction with another aldehyde or ketone that does possess α-hydrogens, the enolate of the second carbonyl compound can attack the electrophilic carbonyl carbon of this compound. This leads to the formation of a cross-aldol addition product.

For example, in a reaction with propanal under basic conditions, propanal would form an enolate that would then attack the carbonyl of this compound. This would result in the formation of 3-hydroxy-2,4-dimethyl-4-ethylheptanal. Because the initial aldol addition product in this case also has α-hydrogens, it can potentially undergo further reactions, but the initial cross-aldol product is formed as described.

Reactant 1 Reactant 2 Reaction Type Product(s)
This compoundThis compoundSelf-Aldol CondensationNo reaction
This compoundPropanalCross-Aldol Condensation3-Hydroxy-2,4-dimethyl-4-ethylheptanal
This compoundAcetoneCross-Aldol Condensation4-Hydroxy-5-ethyl-5-methyl-2-heptanone

Nucleophilic Additions Involving Enolates (e.g., Michael Additions with Derivatives)

The reactivity of this compound is significantly influenced by the electrophilic nature of its carbonyl carbon. scribd.com While it cannot form an enolate itself due to the absence of alpha-protons, it readily acts as an electrophilic acceptor in reactions with enolates generated from other carbonyl compounds, such as ketones, esters, and other aldehydes. vanderbilt.edu This reactivity is central to crossed-aldol addition reactions, where a new carbon-carbon bond is formed between the enolate nucleophile and the carbonyl carbon of this compound. The general mechanism involves the base-catalyzed deprotonation of a suitable carbonyl compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. vanderbilt.edu

The Michael addition, a specific type of conjugate or 1,4-addition, occurs when a nucleophile, such as an enolate, adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org Therefore, for this compound to participate in a Michael-type reaction, it must first be converted into an unsaturated derivative. This can be achieved through a condensation reaction (e.g., Knoevenagel or a related variant) with an active methylene (B1212753) compound, followed by the Michael addition of an enolate to the resulting α,β-unsaturated aldehyde.

The enolates best suited for Michael additions are typically those stabilized by two electron-withdrawing groups, such as those derived from β-diketones, β-keto-esters, and malonic esters. scribd.comlibretexts.org These "soft" nucleophiles preferentially undergo conjugate addition. The mechanism involves the addition of the enolate to the β-carbon of the unsaturated derivative of this compound, creating a new enolate intermediate which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com

Catalytic Aspects in this compound Transformations

Catalysis plays a pivotal role in directing the transformations of this compound, enabling efficient hydrogenation, functionalization, and condensation reactions under controlled conditions.

Heterogeneous Catalysis in Hydrogenation and Hydrodeoxygenation Processes

The conversion of this compound to valuable products such as the corresponding alcohol (2-ethyl-2-methylpentanol) or alkane (2-ethyl-2-methylpentane) is effectively achieved through heterogeneous catalytic hydrogenation and hydrodeoxygenation (HDO). These processes typically involve passing a vaporous mixture of the aldehyde and hydrogen over a solid catalyst at elevated temperatures and pressures. google.com

Supported metal catalysts are widely employed for these transformations. Studies on structurally similar α-branched aldehydes, such as 2-methyl-2-pentenal (B83557), provide significant insight into the catalytic pathways. researchgate.net Metals like Platinum (Pt), Palladium (Pd), and Copper (Cu) supported on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) show distinct activities and selectivities. researchgate.netsigmaaldrich.com

Hydrogenation: The primary goal of hydrogenation is the reduction of the aldehyde group to a primary alcohol. Catalysts based on copper, such as a reduced mixture of CuO and ZnO, are effective for the vapor-phase hydrogenation of C2-C8 aldehydes to their corresponding alcohols with high selectivity, minimizing the formation of by-products like ethers and hydrocarbons. google.com

Hydrodeoxygenation (HDO): This more intensive process involves the complete removal of the oxygen atom to produce the corresponding alkane. It often occurs at higher temperatures and can proceed through different pathways. researchgate.net Over Pt and Pd catalysts, the reaction may involve decarbonylation, where the aldehyde group is removed as carbon monoxide (CO), particularly at higher temperatures. researchgate.net In contrast, copper-based catalysts tend to promote the hydrogenation of the aldehyde to an alcohol, which is then further hydrogenated (hydrogenolysis) to the alkane and water at elevated temperatures. researchgate.net

Research on the hydrogenation of 2-methyl-2-pentenal, an unsaturated analog, demonstrates these distinct catalytic behaviors.

Table 1: Heterogeneous Catalysis in the Transformation of 2-Methyl-2-Pentenal Data derived from studies on a structurally related compound.

CatalystTemperature Range (°C)Major Products & ObservationsSource
Pt/SiO₂ 200–400Primarily active for C=C bond hydrogenation to form 2-methylpentanal (B94375) at low temperatures. Decarbonylation to n-pentane and CO increases with temperature. researchgate.net
Pd/SiO₂ 200–400Similar to Pt, shows preference for C=C hydrogenation to 2-methylpentanal. Decarbonylation is also a significant side reaction at higher temperatures. researchgate.net
Cu/SiO₂ 200–400Catalyzes hydrogenation of both C=C and C=O bonds. At higher temperatures and contact times, hydrogenolysis of the resulting 2-methylpentanol to 2-methylpentane (B89812) is the dominant pathway. No decarbonylation is observed. researchgate.net

Organocatalytic and Asymmetric Catalytic Approaches in Derivatization

Organocatalysis has emerged as a powerful tool for the derivatization of carbonyl compounds, often providing high levels of stereocontrol. researchgate.net For an achiral substrate like this compound, asymmetric catalysis offers a direct route to chiral molecules. While it cannot participate in reactions requiring enamine or enolate formation from the aldehyde itself, it is an excellent electrophilic partner in cross-aldol and other addition reactions catalyzed by chiral organocatalysts. scirp.org

Chiral primary and secondary amines, amino acids (like proline), and their derivatives are frequently used as organocatalysts. scirp.orgmdpi.com In a typical asymmetric cross-aldol reaction, the organocatalyst will react with a donor ketone or aldehyde to form a chiral nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl of this compound in a stereocontrolled fashion. Hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the catalyst.

The steric hindrance at the α-position of this compound presents a challenge, but also an opportunity for high stereoselectivity, as the catalyst must effectively differentiate the two faces of the prochiral carbonyl group. Research into enantioselective aldol reactions between two different aliphatic aldehydes has demonstrated the feasibility of such transformations, achieving good yields and high enantiomeric excess with specific catalysts. scirp.org

Table 2: Examples of Organocatalysts in Asymmetric Aldol Reactions of Aliphatic Aldehydes Illustrates catalyst types applicable for derivatization.

Catalyst TypeExample CatalystReaction TypeTypical ResultSource
Amino Acid L-Proline and derivativesCross-Aldol ReactionCatalyzes addition of ketones/aldehydes to other aldehydes. mdpi.comresearchgate.net
Diarylprolinol Silyl Ethers (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) etherCross-Aldol ReactionHigh enantioselectivity (often >90% ee) in the addition of aldehydes to other aldehydes. scirp.org
Imidazolidinone MacMillan CatalystCross-Aldol ReactionEffective for asymmetric additions to α,β-unsaturated aldehydes (Michael additions). scirp.org
Chiral Phosphoric Acids (S)-TRIPBrønsted Acid CatalysisCan activate electrophiles and control the stereochemistry of nucleophilic additions. tdx.cat

Role of Nitrogenous Organic Bases in Condensation Reactions

Nitrogenous organic bases are classic and effective catalysts for condensation reactions involving aldehydes, such as the Knoevenagel and aldol condensations. These bases can range from simple amines like piperidine (B6355638) and pyridine (B92270) to amino acids like proline. Their role is typically to facilitate the deprotonation of the nucleophilic partner in the reaction. researchgate.netquora.com

In the context of this compound, which lacks α-protons, these bases catalyze its reaction with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) or another enolizable carbonyl compound.

The mechanism can proceed in two ways:

Base Catalysis: The nitrogenous base acts as a Brønsted-Lowry base, abstracting a proton from the active methylene compound to generate a carbanion/enolate. This nucleophile then attacks the carbonyl of this compound.

Enamine Catalysis: With primary or secondary amines, a nucleophilic enamine can be formed from the partner ketone/aldehyde. This enamine then acts as the nucleophile, attacking this compound. This pathway is particularly relevant in asymmetric catalysis using chiral amines. scirp.org

The choice of base and reaction conditions can influence the reaction outcome. For instance, in Knoevenagel condensations, bases like piperidine or pyridine, often with a carboxylic acid co-catalyst (e.g., acetic acid), are commonly used to promote the formation of an α,β-unsaturated product.

Stereochemical Investigations of 2 Ethyl 2 Methylpentanal

Analysis of Chirality and Diastereoselectivity in Synthetic Pathways

2-Ethyl-2-methylpentanal possesses a single chiral center at the carbon atom bearing the ethyl and methyl groups (C2). The presence of four different substituents (formyl, ethyl, methyl, and propyl groups) on this carbon atom results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. The synthesis of this compound from achiral precursors without the use of chiral catalysts or auxiliaries will inevitably lead to a racemic mixture, containing equal amounts of both enantiomers. quora.com

In synthetic routes where a new stereocenter is created in a molecule that already contains one or more chiral centers, the formation of diastereomers is possible. For instance, if a precursor to this compound is chiral, the introduction of the α-ethyl and α-methyl groups can lead to diastereomeric products. The relative stereochemistry of these products is often influenced by steric and electronic factors in the transition state of the reaction.

One common strategy for the synthesis of α,α-disubstituted aldehydes is the dialkylation of a suitable precursor. researchgate.net The stereochemical outcome of such a process depends on the nature of the substrate, the electrophiles, and the reaction conditions. For example, the sequential alkylation of a metal enolate can proceed with varying degrees of diastereoselectivity if the substrate or the initial alkylated intermediate possesses a chiral element.

The Aldol-Tishchenko reaction is another powerful tool for stereoselective synthesis that can be used to create complex stereochemical arrays. researchgate.net Although typically used for the synthesis of 1,3-diol monoesters, the principles of stereocontrol in this reaction, which involve the formation of new carbon-carbon bonds and subsequent hydride transfer, are relevant to understanding how diastereoselectivity can be achieved in reactions involving aldehydes. The reaction of two different aldehydes can lead to the formation of multiple stereocenters, and the diastereoselectivity is often governed by the geometry of the enolate and the nature of the Lewis acid catalyst.

Development of Asymmetric Synthetic Routes for Enantiopure this compound Derivatives

The demand for enantiomerically pure compounds in various fields has driven the development of asymmetric synthetic methodologies. For α,α-disubstituted aldehydes like this compound, several strategies can be envisioned to achieve enantioselective synthesis.

One approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate, guide the stereochemical course of a reaction, and then be removed to afford the desired enantiopure product. For example, chiral amines derived from amino acids can be used to form chiral imines or enamines with an aldehyde. Subsequent alkylation of the corresponding metalloenamine can proceed with high diastereoselectivity. This strategy has been successfully employed in the asymmetric synthesis of other α-alkylated aldehydes, such as 2-methyloctanal, where enantiomeric excesses of up to 58% have been achieved. uoa.gr The choice of the chiral amine, the metal cation, and the reaction conditions are crucial in determining the stereochemical outcome. uoa.gr

Organocatalysis offers another powerful avenue for the asymmetric synthesis of α-substituted aldehydes and their derivatives. For instance, an organocatalytic approach has been demonstrated for the synthesis of (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal. dovepress.com In this synthesis, the reaction of 2-methylpentanal (B94375) with N-phenylmaleimide is catalyzed by a chiral organocatalyst, O-tert-butyl-L-threonine, in the presence of a base. dovepress.com This reaction proceeds via an enamine intermediate and results in the formation of two new stereocenters with high diastereoselectivity. dovepress.com The final product was obtained with a 45% yield after crystallization. dovepress.com

A summary of the organocatalytic synthesis is presented in the table below.

ReactantsCatalystBaseSolventReaction Time (h)Final ProductYield (%)
2-Methylpentanal, N-PhenylmaleimideO-tert-butyl-L-threonineKOHDichloromethane16(S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal45

Table 1: Organocatalytic Asymmetric Synthesis of a 2-Methylpentanal Derivative. dovepress.com

Furthermore, methodologies for the synthesis of enantiopure α,α-dialkylated β-amino acids have been developed, which can serve as precursors to chiral α,α-disubstituted aldehydes. researchgate.net One such method involves the highly stereoselective double alkylation of a chiral masked derivative of β-alanine. researchgate.net Acid hydrolysis of the dialkylated product can then yield the enantiopure α,α-dialkylated β-amino acid, which could potentially be converted to the corresponding aldehyde. researchgate.net This approach benefits from operationally convenient experimental procedures and does not require an inert atmosphere or low temperatures. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethyl 2 Methylpentanal

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and its fragments by measuring mass-to-charge ratios with very high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between ions with the same integer mass but different chemical formulas, based on the small mass differences of their constituent isotopes. msu.edugla.ac.uk For 2-Ethyl-2-methylpentanal (C₈H₁₆O), the exact mass is 128.1201 Da, which HRMS can confirm, immediately distinguishing it from other isomers or isobaric compounds.

The fragmentation pattern of branched aldehydes and alkanes in mass spectrometry is highly predictable, typically involving cleavage at the most substituted carbon atom to form the most stable carbocation. minia.edu.egiitd.ac.inslideshare.net For this compound, the quaternary carbon at the C2 position is the most likely point of initial fragmentation following ionization.

Key fragmentation pathways include:

α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to breaking. Cleavage at the C2-C3 bond results in the loss of a propyl radical (•C₃H₇), leading to a resonance-stabilized acylium ion.

Loss of Alkyl Groups: Fragmentation at the branched C2 center can lead to the loss of an ethyl radical (•C₂H₅) or a propyl radical.

These fragmentation patterns, confirmed by accurate mass measurements, provide unambiguous structural confirmation.

Table 1: Theoretical High-Resolution Mass Spectrometry Fragmentation Data for this compound
Fragment Ion (m/z)Proposed FormulaCalculated Exact Mass (Da)Proposed Origin
128.1201[C₈H₁₆O]⁺•128.1201Molecular Ion (M⁺•)
99.0810[C₆H₁₁O]⁺99.0810Loss of ethyl radical (•C₂H₅) from M⁺•
85.0653[C₅H₉O]⁺85.0653Loss of propyl radical (•C₃H₇) from M⁺•
57.0704[C₄H₉]⁺57.0704Formation of tert-butyl cation from alkyl chain
43.0548[C₃H₇]⁺43.0548Propyl cation fragment

Multi-dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. chromatographyonline.commdpi.com This technique employs two columns of different selectivity connected via a modulator, which traps, focuses, and re-injects fractions of the eluent from the first dimension (¹D) onto the second dimension (²D) column. chromatographyonline.comresearchgate.net The result is a structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility on a non-polar ¹D column and polarity on a polar ²D column. copernicus.org

This enhanced peak capacity is crucial for resolving this compound from its structural isomers (e.g., octanal (B89490), 2,2-dimethylhexanal) and other volatile organic compounds (VOCs) in complex samples like petroleum products, food aromas, or environmental air samples. mdpi.comcopernicus.orgcore.ac.uk The peak compression by the modulator also leads to taller, narrower peaks, increasing the signal-to-noise ratio and improving detection limits by a factor of three to nine. chromatographyonline.com Enantioselective GC×GC can also be employed to separate stereoisomers, which is relevant for chiral molecules like this compound. nih.gov

Table 2: Hypothetical GC×GC Retention Data for Selected C8 Aldehydes
Compound¹D Retention Time (min) (Non-polar column)²D Retention Time (s) (Polar column)Rationale for Separation
n-Octanal15.22.8Linear, higher boiling point, moderately polar.
This compound14.12.5Branched, lower boiling point than n-octanal, sterically hindered polar group.
2,2-Dimethylhexanal13.82.3Highly branched, lowest boiling point, most sterically hindered polar group.

Headspace-Gas Chromatography–Ion Mobility Spectrometry (HS-GC-IMS) for Trace Detection and Quantification

Headspace-gas chromatography–ion mobility spectrometry (HS-GC-IMS) is an increasingly popular technique for the rapid and sensitive analysis of volatile compounds. mdpi.comqascf.com It couples the separation capabilities of gas chromatography with the high sensitivity and speed of ion mobility spectrometry, which separates ionized molecules in the gas phase based on their size, shape, and charge. nih.gov This method requires minimal sample preparation and is ideal for detecting trace amounts of VOCs in the headspace of solid or liquid samples. mdpi.com

The output of an HS-GC-IMS analysis is a two-dimensional plot (or 3D topographic map) of GC retention time versus IMS drift time. nih.govresearchgate.net Each compound produces a characteristic signal (or spot) at a specific coordinate, providing a high degree of confidence in identification, especially when combined with a retention index (RI) database. nih.gov This technique has been successfully used to identify closely related aldehydes, such as 2-methylpentanal (B94375), in complex food matrices. nih.govmdpi.com The unique drift time and retention time coordinates for this compound would allow for its selective detection and quantification even in the presence of interfering compounds.

Table 3: Representative HS-GC-IMS Identification Parameters for Aldehydes
CompoundRetention Index (RI)Drift Time (ms)Ion Species
Pentanal691.71.189Monomer [M+H]⁺ & Dimer [2M+H]⁺
2-Methylpentanal748.41.513Monomer [M+H]⁺ & Dimer [2M+H]⁺
This compound (Hypothetical)~850~1.850Monomer [M+H]⁺ & Dimer [2M+H]⁺
Data for Pentanal and 2-Methylpentanal adapted from related studies. nih.gov Data for this compound is extrapolated based on structural similarity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Studies

While basic ¹H and ¹³C NMR are standard for structural confirmation, advanced NMR techniques are required to investigate the three-dimensional aspects of this compound, such as its stereochemistry and conformational preferences.

Stereochemical Analysis: this compound possesses a chiral center at the C2 carbon, meaning it exists as a pair of enantiomers ((R)- and (S)-isomers). Differentiating and quantifying these enantiomers by NMR is possible through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). mdpi.comwiley.com For instance, reacting a racemic mixture of the aldehyde with a chiral amine, such as (R)-phenylethylamine, forms a pair of diastereomeric imines. acs.org These diastereomers are no longer chemically equivalent and will exhibit separate signals in the ¹H or ¹³C NMR spectrum, particularly for nuclei near the chiral center. The integration ratio of these distinct peaks allows for the determination of the enantiomeric excess (ee). acs.org

Conformational Analysis: The flexible alkyl chain of this compound can adopt numerous conformations (rotamers) due to rotation around its carbon-carbon single bonds. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity between protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which helps in elucidating the dominant conformation in solution. ipb.pt Furthermore, variable temperature (VT) NMR studies can provide thermodynamic data about the energy differences between different conformers. researchgate.net

Table 4: Hypothetical ¹H NMR Data for Diastereomeric Imines of this compound with (R)-Phenylethylamine
Proton(R,R)-Diastereomer Chemical Shift (δ, ppm)(S,R)-Diastereomer Chemical Shift (δ, ppm)Chemical Shift Difference (Δδ, ppm)
Imine Proton (-CH=N-)7.857.820.03
C2-Methyl Protons (-CH₃)1.051.08-0.03
C2-Ethyl Protons (-CH₂CH₃)0.880.860.02

Computational and Theoretical Studies of 2 Ethyl 2 Methylpentanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical properties and chemical reactivity. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of aldehydes. scielo.org.zaresearchgate.net

Electronic Structure and Active Sites: The analysis of 2-Ethyl-2-methylpentanal's electronic structure begins with optimizing its geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. Key to its reactivity is the aldehyde functional group (-CHO). Due to the high electronegativity of the oxygen atom, the carbonyl carbon becomes electron-deficient and thus electrophilic, making it a primary site for nucleophilic attack. acs.org The surrounding alkyl groups (ethyl and methyl) have a modest electron-donating effect, which can influence the magnitude of this electrophilicity.

Frontier Molecular Orbitals and Reactivity Descriptors: The reactivity of a molecule can be further understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For an aldehyde like this compound, the LUMO is typically localized on the carbonyl group, confirming its role as the primary electrophilic center. acs.org

Computational software can predict these values, offering a quantitative measure of reactivity. For instance, a theoretical study on the related compound valeraldehyde (B50692) (pentanal) calculated the HOMO-LUMO gap to be significant, indicating a relatively stable molecule but with defined reactive sites. scielo.org.zaresearchgate.net

Table 6.1: Representative Predicted Electronic Properties for an Aldehyde (Note: The following data is illustrative for a typical saturated aldehyde and not specific experimental or calculated values for this compound.)

PropertyRepresentative Calculated ValueSignificance
HOMO Energy-7.0 eVRelates to ionization potential and electron-donating ability.
LUMO Energy+1.5 eVRelates to electron affinity and electrophilicity.
HOMO-LUMO Gap8.5 eVIndicator of kinetic stability and chemical reactivity. researchgate.net
Dipole Moment2.5 DMeasures molecular polarity, influencing solubility and intermolecular forces. researchgate.net

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is a powerful technique for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, chemists can map out the entire reaction coordinate. A critical aspect of this is the identification and characterization of transition states—the highest energy point along a reaction pathway that connects reactants to products. rsc.org

Modeling Reaction Pathways: For this compound, computational models can be used to investigate various reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or nucleophilic addition to the carbonyl group. For example, in a base-catalyzed aldol (B89426) condensation involving propanal, DFT calculations have been used to map the energies for each elementary step, including the formation of an enolate, the nucleophilic attack to form a β-alkoxide, and subsequent protonation or dehydration steps. ufl.edu A similar approach could be applied to model the self-condensation of this compound or its reaction with other carbonyl compounds.

Transition State Analysis: The energy of the transition state determines the activation energy (Ea) of a reaction, which is a key factor in determining the reaction rate. uwb.edu.pl Computational programs can locate transition state structures and confirm them by performing a frequency calculation; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uwb.edu.pl Studies on the reactions of other aldehydes have successfully used these methods to calculate activation barriers for processes like hydrogen abstraction or the formation of intermediates. acs.orgufl.edu

Table 6.2: Representative Calculated Energies for a Hypothetical Reaction Step (Note: The following data is illustrative for a single step in a hypothetical reaction, such as nucleophilic addition to this compound, and does not represent specific experimental values.)

SpeciesRelative Energy (kJ/mol)Description
Reactants0Starting energy of separated this compound and a nucleophile.
Transition State+60The energy barrier that must be overcome for the reaction to proceed. ufl.edu
Products-40The final energy of the addition product, indicating an exothermic step.

Prediction of Spectroscopic Parameters and Molecular Properties (e.g., Collision Cross Section)

Computational methods are widely used to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of a compound. scielo.org.zaorientjchem.org

Predicting Vibrational and NMR Spectra: Theoretical calculations, often using Time-Dependent Density Functional Theory (TDDFT), can predict the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of a molecule. orientjchem.org

IR Spectra: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of chemical bonds. For this compound, a strong absorption band corresponding to the C=O carbonyl stretch would be a key predicted feature, typically expected around 1720-1740 cm⁻¹. libretexts.org Comparing the calculated spectrum with an experimental one helps validate both the structure and the computational method. scielo.org.za

NMR Spectra: It is also possible to calculate the magnetic shielding of each nucleus, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. orientjchem.org For this compound, distinct signals would be predicted for the aldehydic proton (highly deshielded, ~9-10 ppm), as well as for the unique methyl, ethyl, and propyl chain protons. libretexts.org

Predicting Molecular Properties: Beyond standard spectra, computational models can predict other important molecular properties. The collision cross section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility spectrometry, a technique often coupled with mass spectrometry. uco.es Predictive models, sometimes based on the molecule's three-dimensional structure, can estimate the CCS value for ions derived from this compound. For instance, a study on a set of small organic molecules, including pentanal, demonstrated the ability to predict reduced ion mobility constants, which are directly related to CCS, from their computationally derived structures. researchgate.net

Table 6.3: Representative Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical values for aldehydes. It does not represent specific experimental data for this compound.)

Spectral Data TypePredicted FeatureRepresentative Value
IR Absorption Carbonyl (C=O) Stretch1730 cm⁻¹ libretexts.org
Aldehyde (C-H) Stretch2725 cm⁻¹ libretexts.org
¹H NMR Aldehyde Proton (-CHO)9.6 ppm libretexts.org
α-Methylene Protons (-CH₂-CHO)2.4 ppm
¹³C NMR Carbonyl Carbon (C=O)202 ppm
α-Carbon50 ppm

Role of 2 Ethyl 2 Methylpentanal As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The utility of an aldehyde as a building block in organic synthesis stems from the reactivity of its carbonyl group, which can participate in a variety of carbon-carbon bond-forming reactions. Aldol (B89426) condensations and Michael additions are classic examples where aldehydes serve as key precursors to more complex molecular architectures. pressbooks.pubnih.gov For instance, the related compound, 2-Methylpentanal (B94375), has been utilized in the synthesis of (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal, a key building block for potential analgesic drugs. nih.govdovepress.com This highlights the potential for branched aldehydes to be incorporated into intricate molecular frameworks.

Although no specific examples for 2-Ethyl-2-methylpentanal are readily available, its structure suggests it could be used to introduce a sterically hindered quaternary carbon center into a molecule, a feature that can be valuable in medicinal chemistry for modulating a compound's pharmacokinetic properties. The presence of both an ethyl and a methyl group at the alpha-position would influence the stereochemical outcome of reactions at the carbonyl carbon.

Precursor for Advanced Chemical Intermediates (e.g., for Pharmaceutical Development)

The transformation of aldehydes into other functional groups is a cornerstone of synthetic organic chemistry, providing access to a wide range of advanced intermediates. Common transformations include oxidation to carboxylic acids and reduction to alcohols.

A patent describes the oxidation of 2-ethyl-3-methyl-pentanal to 2-ethyl-3-methyl pentanoic acid, a material with utility in preparing pharmaceuticals. google.com While this pertains to an isomer, it demonstrates a typical synthetic application. The resulting carboxylic acid, 2-Ethyl-2-methylpentanoic acid , could theoretically be produced from this compound and serve as a precursor for esters, amides, and other derivatives with potential applications in materials science and pharmaceutical development. For example, derivatives of the related 2-ethyl-3-methylbutanoic acid are pivotal in synthesizing ketone-containing active pharmaceutical ingredients (APIs). biorxiv.org

Furthermore, the aldehyde group can be converted into an amine via reductive amination, a reaction that is fundamental in the synthesis of many pharmaceutical compounds. The structural complexity of this compound could lead to the formation of unique amine derivatives.

Contributions to Fine Chemical Synthesis and Specialty Chemicals (excluding flavoring agents)

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Aldehydes are important intermediates in this sector. For example, the industrial preparation of 2-ethyl-1-hexanol, a precursor for plasticizers, starts from the aldol condensation of butanal. pressbooks.pub This illustrates how simple aldehydes can be precursors to high-value specialty chemicals.

While direct contributions of this compound to fine chemical synthesis are not documented, its potential lies in its ability to be converted into other useful compounds. For instance, the reduction of this compound would yield 2-Ethyl-2-methylpentanol , an alcohol whose properties as a solvent or a precursor to esters could be of interest in the specialty chemicals industry.

The synthesis of neoacids, such as 2-ethyl-2-methylbutanoic acid, from olefin precursors highlights the industrial interest in branched-chain carboxylic acids for applications like synthetic lubricants and polymers. google.com The corresponding aldehyde, this compound, could be an intermediate in similar synthetic routes.

Environmental Chemistry and Atmospheric Fate of Aldehydes General Academic Research Framework

Occurrence and Sources of Branched Aldehydes as Volatile Organic Compounds (VOCs) in Atmospheric Systems

Volatile organic compounds (VOCs) are a diverse group of carbon-containing chemicals that readily evaporate into the atmosphere at room temperature. azom.comwikipedia.org Branched aldehydes, including 2-Ethyl-2-methylpentanal, constitute a subset of VOCs that are introduced into the atmosphere from both human-related (anthropogenic) and natural (biogenic) sources.

Anthropogenic Sources: The primary anthropogenic sources of branched aldehydes are linked to the combustion of fossil fuels and industrial processes. azom.comucar.edu Branched-chain alkanes are significant components of gasoline and diesel fuel. researchgate.net Incomplete combustion in vehicle engines can lead to the direct emission of unburned hydrocarbons and their partially oxidized products, including aldehydes. ucar.edufoobot.io Furthermore, branched aldehydes can be formed in the atmosphere as secondary pollutants from the oxidation of emitted branched alkanes. researchgate.net

Industrial activities are another major contributor. The oil and gas industry, manufacturing plants, and facilities that use solvents in coatings, paints, and inks release a complex mixture of VOCs that can include or lead to the formation of branched aldehydes. azom.comwikipedia.org Household products such as cleaners, adhesives, air fresheners, and paints also contribute to indoor and, subsequently, outdoor VOC concentrations. azom.comfoobot.io

Biogenic Sources: Natural sources of VOCs are substantial, with vegetation being a primary emitter. azom.com While plants are well-known for releasing compounds like isoprene (B109036) and terpenes, they also emit a variety of other organic compounds. nih.gov Branched-chain aldehydes can be formed through the metabolic processes in plants and microorganisms. nih.gov For instance, they are recognized as important flavor compounds in many food products, generated through both enzymatic and non-enzymatic pathways from amino acids. nih.gov Forest fires and the natural decay of organic matter also release a wide array of VOCs into the atmosphere. foobot.ionih.gov

The table below summarizes the potential sources of branched aldehydes like this compound in the atmosphere.

Source CategorySpecific Examples
Anthropogenic Incomplete combustion of gasoline and diesel fuel ucar.eduresearchgate.net
Industrial solvent use (paints, coatings) wikipedia.org
Emissions from manufacturing and chemical plants azom.com
Use of consumer and household products foobot.io
Biomass burning (non-forest fire) foobot.io
Biogenic Emissions from vegetation nih.gov
Microbial activity and fermentation nih.gov
Forest fires nih.gov
Atmospheric oxidation of other biogenic VOCs

Photochemical Degradation Pathways and Reaction Products of Aldehydes in the Atmosphere

Once in the troposphere, the atmospheric lifetime of this compound is determined by its removal through three primary degradation pathways: photolysis and reactions with hydroxyl radicals (OH) and chlorine atoms (Cl). These processes transform the initial aldehyde into a variety of smaller, often more oxidized, compounds.

Reaction with Hydroxyl Radicals (OH): During daylight hours, the most significant degradation pathway for aldehydes is typically the reaction with the hydroxyl radical (OH), the primary atmospheric oxidant. rsc.org This reaction proceeds mainly through the abstraction of the hydrogen atom from the aldehyde group (-CHO). scielo.org.mxresearchgate.net This process is generally fast, leading to short atmospheric lifetimes for most aldehydes. scielo.org.mx For aldehydes with four or more carbon atoms, H-atom abstraction from the alkyl chain can also occur, though it is usually a minor pathway. scielo.org.mxresearchgate.net

The reaction for this compound is expected to proceed as follows:

Primary Pathway (Aldehydic H-abstraction): C₃H₇C(CH₃)(C₂H₅)CHO + OH → C₃H₇C(CH₃)(C₂H₅)CO• + H₂O

The resulting acyl radical (C₃H₇C(CH₃)(C₂H₅)CO•) will rapidly react with molecular oxygen (O₂) to form an acyl peroxy radical. This radical can then react with nitric oxide (NO) or other peroxy radicals, leading to a cascade of products including other carbonyls, alcohols, and organic nitrates.

Photolysis: Aldehydes can absorb near-UV radiation from sunlight, which can lead to the breaking of chemical bonds in a process called photolysis. researchgate.netbeilstein-journals.org The efficiency of this process depends on the absorption cross-section of the molecule and the quantum yield for dissociation. copernicus.org For aldehydes, two main photolysis pathways, known as Norrish Type I and Norrish Type II reactions, are possible.

Norrish Type I (NTI): This involves the cleavage of the C-C bond adjacent to the carbonyl group, forming two radicals. C₃H₇C(CH₃)(C₂H₅)CHO + hν → C₃H₇C(CH₃)(C₂H₅)• + •CHO (formyl radical) The resulting radicals will react further in the atmosphere.

Norrish Type II (NTII): This pathway is possible for larger aldehydes with an accessible gamma-hydrogen atom. It involves an intramolecular H-atom abstraction, leading to the formation of a smaller alkene and an enol, which then tautomerizes to a smaller aldehyde. researchgate.net

The branching at the alpha-carbon in this compound may influence the relative importance of these photolysis pathways compared to linear aldehydes. copernicus.org

Reaction with Chlorine Atoms (Cl): In marine or coastal environments, and in some inland areas, reactions with chlorine atoms can be a competitive sink for VOCs, especially during the early morning. The reaction mechanism is similar to that with OH radicals, involving the abstraction of the aldehydic hydrogen.

The following table summarizes the probable degradation pathways for this compound.

Degradation PathwayKey ReactantPrimary Reaction MechanismExpected Major Products
OH Radical Reaction OHAldehydic H-abstractionAcyl peroxy radicals, leading to smaller carbonyls, organic nitrates
Photolysis Solar Radiation (hν)Norrish Type I & II CleavageAlkyl radicals, formyl radical, smaller alkenes and aldehydes
Cl Atom Reaction ClAldehydic H-abstractionAcyl radicals (similar to OH reaction)

Contribution to Secondary Organic Aerosol (SOA) Formation

Secondary Organic Aerosols (SOA) are fine particulate matter formed in the atmosphere through the transformation of gaseous VOCs into low-volatility products that can condense to form new particles or add mass to existing ones. copernicus.orgmdpi.com The oxidation products of branched aldehydes like this compound are expected to contribute to SOA formation.

The atmospheric degradation of this compound via reaction with OH radicals leads to the formation of various oxygenated products. researchgate.net These first-generation products, such as smaller carbonyls and hydroxycarbonyls, can undergo further oxidation. researchgate.net This multi-generational aging process results in products with increasing functionality (e.g., carboxylic acids, dicarbonyls, organic nitrates) and decreasing volatility. nih.gov

Studies on the oxidation of branched alkanes, which are precursors to branched aldehydes, have shown that molecular structure plays a key role in SOA yields. nih.govcopernicus.org While the branching of the carbon skeleton is a dominant factor driving the SOA yield, the exact effects can be complex. nih.gov Generally, the oxidation products of larger VOCs (like a C8 aldehyde) are less volatile than those of smaller VOCs and thus have a higher propensity to partition into the aerosol phase. nih.gov

The formation of SOA can be significantly enhanced in the presence of acidic aerosols (like sulfuric acid), which can catalyze heterogeneous reactions on the particle surface. acs.org Aldehyde groups in oxidation products can participate in such reactions, leading to an increase in SOA mass. acs.org The presence of NOx (NO + NO₂) also influences the chemical pathways, affecting the types of products formed (e.g., organic nitrates) and, consequently, the SOA yield. researchgate.net

The potential contribution of this compound to SOA is outlined in the table below.

SOA Formation AspectDescription
Precursor Volatility As a C8 compound, this compound is a semi-volatile organic compound whose oxidation products are likely to be of low to intermediate volatility.
Oxidation Products Multi-generational oxidation by OH radicals is expected to produce multifunctional compounds (e.g., hydroxycarbonyls, dicarbonyls, carboxylic acids, organic nitrates). researchgate.net
Partitioning These low-volatility products can partition from the gas phase to the aerosol phase, contributing to SOA mass. copernicus.org
Influencing Factors SOA yield will be influenced by atmospheric conditions such as NOx levels, temperature, and the presence of pre-existing acidic seed aerosols. researchgate.netacs.org
Structural Effects The specific branching structure of this compound will influence the distribution of its oxidation products and its ultimate SOA yield. copernicus.org

Biochemical Pathways and Enzymatic Transformations Involving Aldehydes

Enzymatic Reactivity of Aldehydes as Model Substrates

The aldehyde functional group, with its electrophilic carbonyl carbon, is a prime target for a variety of enzymatic reactions. This inherent reactivity has led to the widespread use of aldehydes as model substrates in enzymology to elucidate reaction mechanisms and understand enzyme specificity. Enzymes from several classes, including oxidoreductases, lyases, and transferases, can act on aldehyde substrates.

Aldehyde dehydrogenases (ALDHs), a superfamily of NAD(P)+-dependent enzymes, are primary catalysts for the irreversible oxidation of aldehydes to their corresponding carboxylic acids. rsc.orgiu.edu This oxidative conversion is a crucial step in many metabolic pathways and is essential for detoxifying both endogenous and exogenous aldehydes. The substrate specificity of ALDHs can vary significantly, with some isoforms exhibiting broad specificity while others are highly selective for particular aldehydes. rsc.org The active site of ALDHs contains a conserved cysteine residue that initiates a nucleophilic attack on the aldehyde's carbonyl carbon, a key step in the catalytic mechanism. iu.edu

Beyond direct oxidation, aldehydes participate in a range of other enzymatic transformations. For instance, in the Ehrlich pathway observed in yeast, branched-chain amino acids are converted to α-keto acids, which are then decarboxylated to form branched-chain aldehydes. These aldehydes can subsequently be reduced to fusel alcohols by alcohol dehydrogenases or oxidized to carboxylic acids.

The reactivity of aldehydes also makes them substrates for enzymes involved in carbon-carbon bond formation. Aldolases, for example, catalyze aldol (B89426) condensation reactions where an aldehyde or ketone acts as a nucleophile or an electrophile, leading to the formation of larger, more complex molecules. This reactivity is fundamental to metabolic pathways such as glycolysis and gluconeogenesis.

Investigation of Aldehyde Dehydrogenase Activity on Branched Aldehydes

The substrate specificity of aldehyde dehydrogenases is a key determinant of their physiological roles. While many ALDHs efficiently oxidize straight-chain aliphatic aldehydes, their activity towards branched-chain aldehydes is often more limited. The steric hindrance introduced by alkyl branches near the carbonyl group can significantly affect substrate binding and the catalytic efficiency of the enzyme.

Research has consistently shown that branching at the α- or β-carbon of an aldehyde can lead to a decrease in the affinity of the enzyme for the substrate, often reflected in a higher Michaelis constant (Km), and a lower maximal velocity (Vmax) of the reaction. This reduced efficiency is attributed to the specific topology of the substrate-binding pocket in different ALDH isozymes.

A pertinent example of the enzymatic processing of a branched C8 aldehyde is the oxidation of 2-ethylhexanal (B89479), a structural isomer of 2-Ethyl-2-methylpentanal. Studies investigating the metabolism of di(2-ethylhexyl)phthalate (DEHP), a common plasticizer, have examined the activity of cytosolic ALDH on its metabolite, 2-ethylhexanal. Research comparing human and mouse liver enzymes revealed that the catalytic efficiency (Vmax/Km) of cytosolic ALDH for 2-ethylhexanal was lower in humans than in mice. Specifically, the Vmax/Km value for 2-ethylhexanal oxidation in human liver cytosol was found to be approximately half of that in mouse liver cytosol. fsc.go.jpresearchgate.net

The table below summarizes the comparative enzymatic activity for the oxidation of 2-ethylhexanal, which can be considered a proxy for understanding the potential enzymatic fate of similarly structured branched aldehydes like this compound.

Enzyme SourceSubstrateFinding
Human Liver Cytosol2-EthylhexanalCytosolic ALDH activity is present.
Mouse Liver Cytosol2-EthylhexanalCytosolic ALDH activity is approximately double that of human liver cytosol.

Q & A

Q. How to optimize reaction conditions for high-yield synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary catalysts (e.g., H₂SO₄ vs. NaOH), temperatures, and molar ratios.
  • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track aldehyde formation.
  • Green Chemistry Metrics : Calculate atom economy and E-factor to minimize waste .

Q. What controls are essential in stability studies to ensure reproducibility?

  • Methodological Answer :
  • Negative Controls : Use inert atmospheres (N₂/Ar) to isolate oxidative degradation.
  • Positive Controls : Include known unstable aldehydes (e.g., butyraldehyde) for comparison.
  • Replicates : Triplicate samples per condition to assess variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.